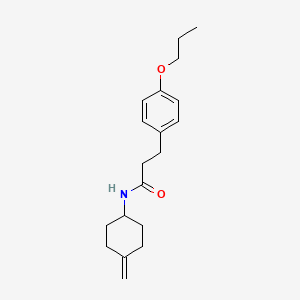

N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-3-14-22-18-11-6-16(7-12-18)8-13-19(21)20-17-9-4-15(2)5-10-17/h6-7,11-12,17H,2-5,8-10,13-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMKUELZMNRALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)NC2CCC(=C)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide” typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring with a methylidene group can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using propoxybenzene and an appropriate alkylating agent.

Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through a reaction between the amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylidene group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the amide group to an amine or the propoxyphenyl group to a hydroxyphenyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Materials Science: Potential use in the development of novel materials with specific properties.

Biology and Medicine

Pharmacology: Investigation of its potential as a drug candidate for various therapeutic applications.

Biochemistry: Study of its interactions with biological macromolecules.

Industry

Polymer Science: Use in the synthesis of polymers with unique properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide” would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

The table below highlights key structural differences between the target compound and similar propanamides:

Key Observations :

- Aryl Substituents : The 4-propoxyphenyl group in the target compound introduces enhanced lipophilicity compared to chlorophenyl (as in Propanil) or methoxyphenyl () analogs. Propoxy groups may improve membrane permeability but reduce water solubility .

- Cyclohexyl vs.

Pharmacological and Physicochemical Properties

Bioactivity Insights

- Antioxidant Potential: Analogs like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () exhibit radical scavenging activity (IC₅₀ ~25 μM against DPPH), suggesting the hydroxy group enhances electron donation . The absence of a hydroxy group in the target compound may limit such activity.

- GLUT4 Modulation : identifies propanamide derivatives as GLUT4 inhibitors in myeloma cells, akin to ritonavir. The 4-propoxyphenyl group in the target compound may mimic aryl interactions observed in these systems .

Physicochemical Data

Notes:

- The methylidenecyclohexyl group increases LogP, favoring blood-brain barrier penetration but complicating aqueous formulation.

- Crystallographic studies (e.g., ) reveal hydrogen-bonding patterns critical for stability; the target compound’s propoxy group may disrupt crystal packing compared to methoxy or chloro analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling the 4-propoxyphenylpropanamide moiety with a 4-methylidenecyclohexyl group via amide bond formation. Key steps include:

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .

- Coupling reagents : Employ carbodiimides (e.g., EDC) with activators like HOBt to enhance efficiency .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify using reverse-phase HPLC with a C18 column (≥95% purity threshold) .

- Quality Control : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally, and what techniques resolve ambiguities in stereochemistry?

- Methodological Answer :

- Standard techniques : H/C NMR for functional group identification; IR spectroscopy for carbonyl (C=O) and amide (N-H) stretches .

- Advanced resolution : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve stereochemical uncertainties (e.g., cyclohexyl conformation) .

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC calculations .

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Dose-response curves : Validate activity across 3+ biological replicates to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

- QSAR modeling : Corrogate substituent effects (e.g., propoxy vs. methoxy groups) on activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories (AMBER or GROMACS) .

Q. What experimental strategies address contradictions in reported biological data (e.g., varying IC values)?

- Methodological Answer :

- Purity verification : Re-analyze batches via HPLC-UV/ELSD and exclude batches with impurities >2% .

- Assay standardization : Use identical cell lines, passage numbers, and serum-free media to minimize variability .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔlogP vs. IC) to identify outliers .

Q. How can crystallographic data improve understanding of its mechanism of action?

- Methodological Answer :

- Co-crystallization : Soak the compound with target enzymes (e.g., cytochrome P450) and solve structures via SHELX programs at ≤2.0 Å resolution .

- Electron density maps : Identify key interactions (e.g., hydrogen bonds with catalytic residues) using Coot and PyMOL .

- Twinned data refinement : Apply SHELXL's TWIN/BASF commands to resolve pseudosymmetry in challenging crystals .

Q. What synthetic modifications enhance selectivity toward specific biological targets?

- Methodological Answer :

- Substituent variation : Replace the propoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .

- Scaffold hopping : Integrate heterocycles (e.g., triazolo-pyrimidines) to mimic cofactors like ATP .

- Prodrug design : Introduce ester or carbamate groups for targeted release in low-pH environments (e.g., tumor microregions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.